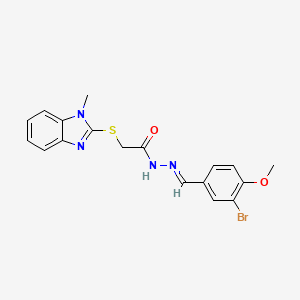![molecular formula C27H18N6O6 B11665299 N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) CAS No. 361166-02-1](/img/structure/B11665299.png)
N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and subsequent amide formation. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and various organic solvents like acetonitrile and ethanol. Conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include reduced amines, substituted benzimidazole derivatives, and various nitrated compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Uniqueness
N,N’-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide) is unique due to its dual nitrobenzamide groups, which enhance its potential for specific biological activities and its ability to form stable complexes with metal ions. This makes it a valuable compound for both medicinal chemistry and materials science.
Propiedades
Número CAS |
361166-02-1 |
|---|---|
Fórmula molecular |
C27H18N6O6 |
Peso molecular |
522.5 g/mol |
Nombre IUPAC |
N-[3-(1H-benzimidazol-2-yl)-5-[(4-nitrobenzoyl)amino]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C27H18N6O6/c34-26(16-5-9-21(10-6-16)32(36)37)28-19-13-18(25-30-23-3-1-2-4-24(23)31-25)14-20(15-19)29-27(35)17-7-11-22(12-8-17)33(38)39/h1-15H,(H,28,34)(H,29,35)(H,30,31) |
Clave InChI |
DLSNPKWREDYSSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11665217.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665218.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11665225.png)
![3-Allyl-2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11665231.png)
![Methyl ({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11665234.png)

![N-(4-ethylphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665248.png)
![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11665257.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11665258.png)
![2-[2-(4-chlorophenoxy)acetamido]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11665269.png)
![2-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11665270.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665271.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-2-carbohydrazide](/img/structure/B11665272.png)

